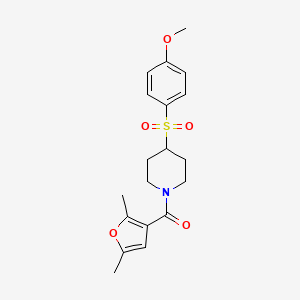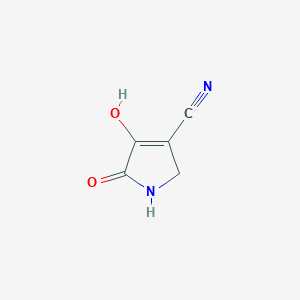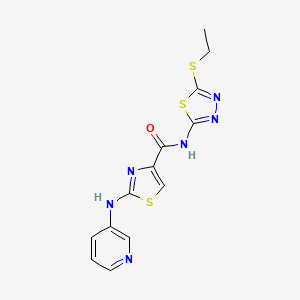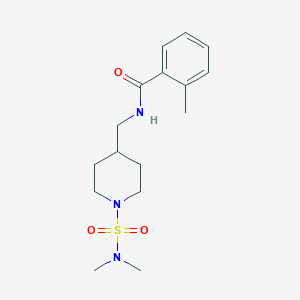
(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,5-dimethylfuran moiety, which is a heterocyclic compound with the formula (CH3)2C4H2O . It also contains a 4-methoxyphenylsulfonyl group and a piperidin-1-yl group. Piperidine is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,5-dimethylfuran ring would likely contribute to the compound’s aromaticity, while the piperidine ring could potentially exist in a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 2,5-dimethylfuran ring, the methoxyphenylsulfonyl group, and the piperidine ring. The furan ring, for example, is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,5-dimethylfuran ring could potentially increase the compound’s lipophilicity, while the piperidine ring could contribute to its basicity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of related compounds involves multi-step reactions, including the coupling of specific furyl and piperazinyl methanones with chloro-hydroxybenzenesulfonyl chloride, followed by O-substitution reactions. These processes are aimed at producing compounds with potential therapeutic benefits, including inhibitory activity against specific enzymes, as well as evaluating their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
- Structural studies have confirmed the crystal and molecular structure of related compounds, revealing specific conformational details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom. These structural insights are crucial for understanding the compound's interactions and stability (Naveen et al., 2015).
Applications in Catalysis and Biological Activity
- Certain derivatives have been applied as catalysts for specific chemical reactions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry. For example, a sulfonated Schiff base dimethyltin(IV) coordination polymer has been used as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions, showing the compound's role in facilitating environmentally friendly chemical processes (Martins et al., 2016).
- The antimicrobial activity of certain 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been evaluated, with some compounds showing promising activity against pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable pharmacological properties, it could potentially be developed into a therapeutic agent. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13-12-18(14(2)25-13)19(21)20-10-8-17(9-11-20)26(22,23)16-6-4-15(24-3)5-7-16/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPVONVGGJHLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)
![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)
![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)



![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)
![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)